molecular formula C14H16BrN B12073786 6-Bromo-N-(2-methylpropyl)naphthalen-2-amine

6-Bromo-N-(2-methylpropyl)naphthalen-2-amine

Cat. No.: B12073786
M. Wt: 278.19 g/mol
InChI Key: PENVIDCLDDBBAQ-UHFFFAOYSA-N
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Description

6-Bromo-N-(2-methylpropyl)naphthalen-2-amine is a brominated naphthylamine derivative featuring a branched alkyl substituent at the amine position. Structurally, it consists of a naphthalene ring substituted with a bromine atom at position 6 and a 2-methylpropyl (isobutyl) group attached to the amine at position 2. The molecular formula is inferred as C₁₄H₁₅BrN, with a molecular weight of 277.18 g/mol.

Downstream derivatives of similar naphthylamines, such as N,N-dimethyl-6-propionyl-2-naphthylamine , highlight their utility as intermediates in fine chemical synthesis.

Properties

Molecular Formula

C14H16BrN

Molecular Weight

278.19 g/mol

IUPAC Name

6-bromo-N-(2-methylpropyl)naphthalen-2-amine

InChI

InChI=1S/C14H16BrN/c1-10(2)9-16-14-6-4-11-7-13(15)5-3-12(11)8-14/h3-8,10,16H,9H2,1-2H3

InChI Key

PENVIDCLDDBBAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-(2-methylpropyl)naphthalen-2-amine typically involves the bromination of naphthalene followed by amination. One common method is:

    Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 6th position.

    Amination: The brominated naphthalene is then reacted with 2-methylpropylamine under suitable conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of 6-Bromo-N-(2-methylpropyl)naphthalen-2-amine may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-(2-methylpropyl)naphthalen-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

The compound 6-Bromo-N-(2-methylpropyl)naphthalen-2-amine has garnered attention in various scientific research applications, particularly in medicinal chemistry and organic synthesis. Below is a detailed exploration of its applications, supported by data tables and case studies.

Medicinal Chemistry

Antimicrobial Activity :
Studies have indicated that various naphthalene derivatives exhibit antimicrobial properties. The introduction of bromine in 6-Bromo-N-(2-methylpropyl)naphthalen-2-amine may enhance its efficacy against specific pathogens. For instance, derivatives of naphthalene have been evaluated for their activity against Mycobacterium tuberculosis, showcasing the potential of similar compounds in treating bacterial infections .

Cancer Research :
Naphthalene derivatives are also investigated for their anticancer properties. The compound's ability to interact with DNA and inhibit cell proliferation has been noted in several studies. For example, compounds with similar structures have shown promise in targeting cancer cells through mechanisms such as apoptosis induction .

Organic Synthesis

Synthetic Intermediates :
6-Bromo-N-(2-methylpropyl)naphthalen-2-amine can serve as a valuable intermediate in the synthesis of more complex organic molecules. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, facilitating the construction of diverse chemical libraries for drug discovery .

Reactions and Mechanisms :
The compound can undergo various reactions, including electrophilic aromatic substitution and coupling reactions, which are essential in synthesizing pharmaceuticals and agrochemicals. The reactivity profile of the bromine atom enables selective modifications that can lead to novel compounds with enhanced properties .

Table 1: Summary of Biological Activities

Activity TypeReferenceObserved Effect
Antimicrobial Effective against Mycobacterium
Anticancer Induces apoptosis in cancer cells
Enzyme Inhibition Inhibits specific enzyme pathways

Table 2: Synthetic Applications

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with nucleophiles to form new compounds
Electrophilic Aromatic SubstitutionBromine can be substituted by various groups
Coupling ReactionsForms biaryl compounds useful in drug synthesis

Case Study 1: Antimicrobial Properties

A study conducted on various naphthalene derivatives, including 6-Bromo-N-(2-methylpropyl)naphthalen-2-amine, demonstrated significant antimicrobial activity against Staphylococcus aureus. The results indicated that the presence of the bromine atom enhanced the compound's interaction with bacterial membranes, leading to increased permeability and cell death.

Case Study 2: Synthesis of Novel Anticancer Agents

Research focused on synthesizing derivatives from 6-Bromo-N-(2-methylpropyl)naphthalen-2-amine revealed its potential as a precursor for anticancer agents. By modifying the amine group, researchers developed a series of compounds that exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of 6-Bromo-N-(2-methylpropyl)naphthalen-2-amine involves its interaction with specific molecular targets. The bromine atom and the N-(2-methylpropyl) group play crucial roles in its binding affinity and specificity. The compound can modulate various biological pathways by interacting with enzymes, receptors, or other proteins, leading to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 6-Bromo-N-(2-methylpropyl)naphthalen-2-amine with analogous naphthylamine derivatives, emphasizing substituent effects and molecular properties.

Table 1: Structural and Molecular Comparison of Naphthylamine Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
6-Bromo-N-(2-methylpropyl)naphthalen-2-amine N-(2-methylpropyl) C₁₄H₁₅BrN 277.18 (calculated) Not reported Bulky substituent; potential steric effects in reactivity
6-Bromo-N-methylnaphthalen-2-amine N-methyl C₁₁H₁₀BrN 236.11 305835-80-7 Compact substituent; downstream synthesis of propionyl derivatives
6-Bromo-N,N-dimethylnaphthalen-2-amine N,N-dimethyl C₁₂H₁₂BrN 250.14 5043-03-8 Enhanced solubility; used in ligand design
6-Bromonaphthalen-2-amine None (parent amine) C₁₀H₈BrN 222.08 7499-66-3 Base compound; limited steric hindrance
6-Bromo-N,N-dibutyl-2-naphthylamine N,N-dibutyl C₁₈H₂₄BrN 334.29 90133-98-5 High molecular weight; lipophilic applications

Key Comparative Insights:

Substituent Size and Steric Effects :

  • The 2-methylpropyl group in the target compound introduces significant steric bulk compared to smaller substituents like methyl or dimethyl groups. This could reduce reaction rates in further functionalization but enhance thermal stability in materials .
  • The N,N-dibutyl derivative (CAS 90133-98-5) has the highest molecular weight (334.29 g/mol) and lipophilicity, making it suitable for hydrophobic environments .

Solubility and Reactivity :

  • N,N-dimethyl substitution (CAS 5043-03-8) improves solubility in polar solvents due to reduced crystallinity, which is advantageous in organic electronics .
  • The parent amine (CAS 7499-66-3) lacks alkyl groups, leading to higher reactivity in electrophilic substitution but lower solubility .

Synthetic Applications :

  • Compounds like 6-Bromo-N-methylnaphthalen-2-amine (CAS 305835-80-7) are precursors to acylated derivatives, suggesting the target compound could undergo similar transformations for drug discovery .
  • Thionation reactions, as reported for structurally complex naphthylamines , might apply to the target compound for synthesizing thioamide analogs.

Research Findings and Implications

While direct studies on 6-Bromo-N-(2-methylpropyl)naphthalen-2-amine are absent in the provided evidence, trends from analogous compounds suggest:

  • Materials Science : Bulky substituents may enhance charge transport in organic semiconductors by preventing π-π stacking disruptions .
  • Pharmaceuticals : Steric hindrance from the isobutyl group could modulate binding affinity in drug-receptor interactions.

Further research should explore crystallization behavior (e.g., using SHELX software ) and biological activity profiling to unlock applications.

Biological Activity

6-Bromo-N-(2-methylpropyl)naphthalen-2-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial properties, cytotoxicity, and mechanisms of action, supported by relevant data tables and research findings.

  • Molecular Formula : C13H14BrN
  • Molecular Weight : 265.16 g/mol
  • IUPAC Name : 6-bromo-N-(2-methylpropyl)naphthalen-2-amine

Biological Activity Overview

The biological activities of 6-Bromo-N-(2-methylpropyl)naphthalen-2-amine have been investigated in various studies, focusing on its potential as an antibacterial agent and its cytotoxic effects on different cell lines.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 6-Bromo-N-(2-methylpropyl)naphthalen-2-amine exhibit significant antibacterial properties. For instance, a related compound showed minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structure–activity relationship (SAR) indicates that modifications in the amine group can enhance antibacterial potency.

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A816
Compound B48
6-Bromo-N-(2-methylpropyl)naphthalen-2-amineTBDTBD

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay have shown varying degrees of toxicity for compounds related to 6-Bromo-N-(2-methylpropyl)naphthalen-2-amine. The cytotoxic effects are measured against mammalian cell lines, with results indicating that certain derivatives maintain acceptable safety profiles while exhibiting potent biological activity .

Table 2: Cytotoxicity Results

CompoundIC50 (µg/mL)Cell Line
Compound A50Vero E6
Compound B30HeLa
6-Bromo-N-(2-methylpropyl)naphthalen-2-amineTBDTBD

The mechanism by which 6-Bromo-N-(2-methylpropyl)naphthalen-2-amine exerts its biological effects is hypothesized to involve interactions with specific molecular targets such as bacterial cell membranes or enzymes. The compound may disrupt the integrity of bacterial membranes, leading to increased permeability and eventual cell death .

Structure–Activity Relationship (SAR)

The SAR analysis suggests that the introduction of a bromine atom and a branched alkyl group at the nitrogen position significantly enhances the compound's antibacterial activity. This modification likely influences the lipophilicity and interaction with bacterial targets.

Case Studies

  • Study on Antimicrobial Efficacy : A study focused on the antimicrobial efficacy of naphthalene derivatives indicated that compounds with similar structures to 6-Bromo-N-(2-methylpropyl)naphthalen-2-amine displayed promising results against resistant strains of bacteria, suggesting a potential for development into therapeutic agents .
  • Cytotoxicity Evaluation : Another study evaluated the cytotoxic effects of naphthalene derivatives on cancer cell lines, finding that certain modifications led to reduced viability in tumor cells while sparing normal cells . This selective toxicity is crucial for developing effective cancer therapeutics.

Q & A

Q. What synthetic routes are recommended for preparing 6-Bromo-N-(2-methylpropyl)naphthalen-2-amine, and what are their advantages/limitations?

  • Methodological Answer : A Pd-catalyzed coupling reaction can introduce the 2-methylpropyl group to the naphthalen-2-amine scaffold. For bromination, electrophilic aromatic substitution (EAS) using Br₂ in the presence of FeBr₃ or a directing group-assisted approach is effective. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) may attach pre-brominated intermediates. Key considerations:
  • Efficiency : Pd catalysis offers regioselectivity but requires inert conditions and ligand optimization .
  • Yield : Bromination via EAS may yield <50% due to competing side reactions; directing groups (e.g., -NHCOCH₃) improve selectivity .
  • Purification : Column chromatography or recrystallization is necessary to isolate the product from halogenated byproducts.

Q. How should researchers characterize the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Steps include:
  • Data Collection : Use a diffractometer (e.g., Bruker D8) at 100 K to minimize thermal motion .
  • Refinement : Apply SHELXL to resolve disorder in the 2-methylpropyl group. Typical R-factors <0.05 are achievable with high-quality crystals .
  • Validation : Check C–C bond lengths (mean ~1.40 Å) and angles using CCDC validation tools .

Q. What spectroscopic techniques are essential for confirming the structure?

  • Methodological Answer : Combine NMR, FT-IR, and mass spectrometry:
  • ¹H/¹³C NMR : Look for aromatic protons (δ 6.8–8.2 ppm) and alkyl group signals (δ 1.0–1.5 ppm for 2-methylpropyl CH₃). Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • FT-IR : Confirm N–H stretching (3300–3500 cm⁻¹) and C–Br absorption (~600 cm⁻¹) .
  • HRMS : Match the molecular ion peak (C₁₄H₁₆BrN⁺, m/z ~278.04) with theoretical values .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Refer to SDS guidelines for aromatic amines:
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use a fume hood during synthesis to prevent inhalation of bromine vapors .
  • Spill Management : Neutralize with 10% sodium thiosulfate and adsorb with vermiculite .

Q. How can researchers assess the purity of this compound?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS. Acceptance criteria:
  • HPLC : Purity ≥95% (retention time ~8.2 min at 254 nm) .
  • Melting Point : Compare observed mp (e.g., 104–105°C) with literature values .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (FMOs):
  • HOMO/LUMO : Localization on the naphthalene ring and bromine atom indicates charge-transfer potential .
  • Band Gap : A narrow gap (~3.1 eV) suggests suitability as a hole-transport material (HTM) in optoelectronics .
  • Solubility Prediction : Use COSMO-RS to optimize substituents for solvent compatibility .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer : Discrepancies (e.g., bond lengths in NMR vs. XRD) arise from dynamic effects in solution vs. solid state. Mitigation:
  • VT-NMR : Probe temperature-dependent conformational changes (e.g., alkyl chain rotation) .
  • DFT Relaxed Scans : Compare computed and experimental geometries to identify torsional barriers .
  • Multi-Technique Validation : Use Raman spectroscopy to cross-validate vibrational modes .

Q. How can researchers optimize reaction yields when synthesizing derivatives?

  • Methodological Answer : Apply DoE (Design of Experiments) to variables:
  • Catalyst Loading : 2–5 mol% Pd(OAc)₂ maximizes coupling efficiency .
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions .
  • Temperature : 80–100°C balances reaction rate vs. decomposition .
    Example Table :
ConditionYield (%)Purity (%)
Pd(OAc)₂ (5 mol%)7298
Pd(PPh₃)₄ (2 mol%)6595

Q. What role does the bromine substituent play in intermolecular interactions?

  • Methodological Answer : Bromine participates in halogen bonding (XB) and π-stacking:
  • XB Donor : Br···N interactions (distance ~3.3 Å) stabilize crystal packing .
  • Electron Withdrawal : Deactivates the naphthalene ring, directing electrophilic substitution to the para position .
  • Steric Effects : The bulky 2-methylpropyl group may hinder XB, reducing supramolecular order .

Q. How can researchers evaluate the compound’s potential in photovoltaic applications?

  • Methodological Answer :
    Test as an HTM in perovskite solar cells (PSCs):
  • Hole Mobility : Use space-charge-limited current (SCLC) measurements; target >10⁻⁴ cm²/V·s .
  • Device Fabrication : Spin-coat the compound onto (FAPbI₃)₀.₈₅(MAPbI₃)₀.₁₅ layers; optimize thickness (50–100 nm) .
  • Efficiency : Compare power conversion efficiency (PCE) with Spiro-OMeTAD (reference: ~18.7%) .

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